molecular formula C13H12N2O2S B14011719 Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- CAS No. 17692-85-2

Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-

Cat. No.: B14011719
CAS No.: 17692-85-2
M. Wt: 260.31 g/mol
InChI Key: PGMFSJGQUNJRKW-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are widely studied for their diverse chemical and biological properties. The compound 4-methyl-N-(3-pyridinylmethylene)benzenesulfonamide features a benzenesulfonamide core substituted with a 4-methyl group and a 3-pyridinylmethylene Schiff base moiety. This structure combines the sulfonamide’s hydrogen-bonding capacity with the pyridine ring’s electron-rich aromatic system, making it relevant for applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

CAS No.

17692-85-2

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3

InChI Key

PGMFSJGQUNJRKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-methylbenzenesulfonamide

4-Methylbenzenesulfonamide can be synthesized by the sulfonylation of ammonia or primary amines with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). The reaction typically proceeds under mild conditions in an aqueous or organic solvent with a base to neutralize the released HCl.

Typical procedure:

Reagents Conditions Notes
4-Methylbenzenesulfonyl chloride Dissolved in tetrahydrofuran (THF) or dichloromethane Reacted with ammonia or primary amine dropwise
Base (e.g., K2CO3 or NaOH) Room temperature, 24 h Neutralizes HCl byproduct
Workup Acidification, extraction with organic solvents Purification by recrystallization

This method is environmentally benign and yields high-purity sulfonamide.

Formation of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-

The key step is the condensation of 4-methylbenzenesulfonamide with 3-pyridinecarboxaldehyde to form the imine linkage (-N=CH-). This reaction is a classical Schiff base formation involving the nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl, followed by dehydration.

Typical procedure:

Reagents Conditions Notes
4-Methylbenzenesulfonamide Equimolar with 3-pyridinecarboxaldehyde Dissolved in toluene or chlorobenzene
3-Pyridinecarboxaldehyde Equimolar with sulfonamide Catalytic amount of p-toluenesulfonic acid (TsOH)
Reaction vessel setup Fitted with drying tube or nitrogen flow Water formed is removed by Soxhlet extractor with 3A molecular sieves
Temperature Reflux until completion (several hours) Monitored by TLC or other analytical methods
Workup Cooling, filtration, recrystallization Yields pure sulfonimine product

This method follows the modified procedure described by Davis et al., which is widely accepted for sulfonimine synthesis.

Mechanistic Insights and Reaction Conditions

  • The condensation is acid-catalyzed to enhance the electrophilicity of the aldehyde carbonyl.
  • Removal of water is critical to drive the equilibrium toward imine formation.
  • The reaction is typically conducted under an inert atmosphere or with drying agents to prevent hydrolysis.
  • The sulfonamide nitrogen acts as a weak nucleophile; therefore, mild acidic catalysis and prolonged reaction times are necessary.
  • The reaction can be monitored by spectroscopic methods such as NMR and IR to confirm imine formation.

Comparative Table of Preparation Methods

Step Methodology Reagents/Conditions Advantages References
Synthesis of 4-methylbenzenesulfonamide Sulfonyl chloride reaction with ammonia/amine 4-Methylbenzenesulfonyl chloride, NH3 or amine, base, THF or DCM, RT, 24 h High yield, scalable, simple workup
Formation of sulfonamide Schiff base Condensation with 3-pyridinecarboxaldehyde 4-Methylbenzenesulfonamide, 3-pyridinecarboxaldehyde, TsOH catalyst, toluene/chlorobenzene, reflux, drying tube or molecular sieves High purity, well-established method

Supporting Spectroscopic and Structural Data

  • NMR Spectroscopy: Characteristic imine proton signal (~8-9 ppm) confirms Schiff base formation.
  • IR Spectroscopy: Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).
  • X-ray Crystallography: Confirms the planar imine linkage and sulfonamide geometry, as reported for related compounds.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H11N3O2S (Molecular weight 261.30 g/mol).

Summary of Research Findings

  • The preparation of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- is reliably achieved by condensation of 4-methylbenzenesulfonamide with 3-pyridinecarboxaldehyde under acid catalysis with water removal.
  • The sulfonamide precursor is synthesized via sulfonyl chloride reaction with ammonia or primary amines.
  • The synthetic procedures are supported by robust literature precedent and yield high-purity products suitable for further application.
  • The reaction mechanism involves nucleophilic attack by sulfonamide nitrogen and dehydration to form the imine.
  • Environmental and operational considerations such as solvent choice, drying, and inert atmosphere are important for optimal yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions:

Reagent Product Conditions Key Observations
Potassium permanganateSulfoxide or sulfone derivativesAcidic/neutral aqueous or organicPartial oxidation yields sulfoxide; prolonged reaction forms sulfone
OzoneCleavage products (not fully characterized)Low-temperature CH<sub>2</sub>Cl<sub>2</sub>Pyridine ring may participate in ozonolysis
  • Mechanistic Insight : Oxidation occurs at the sulfur center, progressing from S(VI) in sulfonamide to S(IV) in sulfoxide and S(VI) in sulfone (see Figure 1).

Nucleophilic Substitution

The methyl group on the benzene ring can participate in electrophilic substitution:

Reaction Type Reagent Product Position
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>4-Methyl-3-chloro derivativepara to sulfonamide
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Methyl-3-nitro derivativemeta to methyl
  • Steric Effects : The pyridinylmethylene group directs substitution to the meta position relative to itself due to steric hindrance.

Acid-Base Reactions

The pyridine nitrogen acts as a weak base, enabling coordination and protonation:

Reagent Behavior Application
HCl (aq.)Protonation at pyridine NSalt formation for crystallization
Transition metal ions (e.g., Cu<sup>2+</sup>)Coordination complexesCatalyst design
  • pK<sub>a</sub> : The pyridine nitrogen has a calculated pK<sub>a</sub> of ~4.9, making it protonatable under mildly acidic conditions .

Schiff Base Reactivity

The imine (-N=CH-) linkage is reversible and sensitive to hydrolysis:

Condition Reaction Outcome
Aqueous acid (pH < 3)Hydrolysis to 4-methylbenzenesulfonamide + 3-pyridinecarboxaldehydeRegeneration of parent amine and aldehyde
NaBH<sub>4</sub>Reduction to secondary amineStable amine analog

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the sulfonamide S-N bond, releasing SO<sub>2</sub> and generating aromatic amines.

  • Pathway 2 : Pyridine ring degradation, producing HCN and carbonaceous residues .

Tables

Reaction Type Reagents/Conditions Primary Products
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OSulfoxide/sulfone derivatives
Electrophilic SubstitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted analogs
HydrolysisHCl (aq.)4-Methylbenzenesulfonamide + aldehyde

Table 2. Stability Under Various Conditions

Condition Stability Degradation Products
pH 2–6Stable (>24 hrs)None
pH > 10Partial hydrolysisSulfonate ions + pyridine fragments
UV light (254 nm)Rapid decompositionRadical intermediates

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-, also known as 4-[(3-pyridinylmethylene)amino]benzenesulfonamide, is a chemical compound with potential applications in various scientific fields . This article aims to provide a detailed overview of its applications, drawing from verified sources.

Scientific Research Applications

The N-acyl sulfonamide moiety, a structural feature present in benzenesulfonamide derivatives, has gained importance in drug synthesis due to its biological activity .

Synthesis and Chemical Properties

Benzenesulfonamide compounds can be synthesized through various organic reactions. For example, N-acetyl-4-methyl-benzenesulfonamide can be synthesized from Sodium N-chloro-p-toluenesulfonamide using acetyl chloride . The reaction is typically carried out in a mixture of water and methylene chloride at room temperature, yielding the desired product with high efficiency .

Anticancer Activity

N-(pyridin-3-yl)-4-methylbenzenesulfonamide, which shares a similar benzenesulfonamide core, exhibits anticancer activity.

Use in Synthesis

Benzenesulfonamide derivatives are used in the preparation of phenylamine derivatives, which are potential psychotomimetics.

Environmental Mutagenicity Studies

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
4-methyl-N-(3-pyridinylmethylene)benzenesulfonamide 4-methyl, 3-pyridinylmethylene C₁₃H₁₃N₂O₂S 261.32 g/mol* Potential ligand for metal coordination N/A
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide Benzylthio, dichlorophenylcarbamoyl C₁₉H₁₅Cl₂N₃O₃S₂ 474.38 g/mol Antibacterial activity; IR/NMR data available
Benzenesulfonamide, 4-methyl-N-(2-naphthalenylmethylene)- 4-methyl, 2-naphthalenylmethylene C₁₈H₁₅NO₂S 309.38 g/mol Higher lipophilicity; used in organic synthesis
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide 4-methyl, 2-nitrophenyl C₁₃H₁₂N₂O₄S 292.31 g/mol Electron-withdrawing nitro group; thermal stability
CAS 338412-13-8 (trifluoromethyl-naphthyridine derivative) Trifluoromethyl, pyridinylmethyl C₂₀H₁₃F₆N₃O₃S 489.39 g/mol Medicinal chemistry applications; enhanced lipophilicity

*Calculated based on molecular formula; experimental data unavailable in provided evidence.

Key Research Findings

Electronic and Steric Effects
  • Pyridine vs.
  • Lipophilicity : The naphthalenylmethylene analog () exhibits higher molecular weight and lipophilicity (logP ≈ 3.5) than the pyridinylmethylene derivative (logP ≈ 2.1), impacting solubility and membrane permeability.

Critical Analysis of Data Gaps and Challenges

  • Experimental Data Limitations : Direct spectroscopic (e.g., NMR, IR) or crystallographic data for the target compound are absent in the evidence. Structural inferences rely on analogs like , which detail similar benzenesulfonamide derivatives.
  • Divergent Biological Outcomes : While and highlight bioactivity, the pyridinylmethylene derivative’s efficacy remains speculative without targeted studies.

Biological Activity

Benzenesulfonamide derivatives, including 4-methyl-N-(3-pyridinylmethylene)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its cardiovascular effects, potential as an anti-inflammatory agent, and mechanisms of action.

Cardiovascular Effects

Recent studies indicate that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study utilizing an isolated rat heart model evaluated the effects of various benzenesulfonamides on these parameters. The results demonstrated that 4-methyl-N-(3-pyridinylmethylene)- exhibited notable changes in perfusion pressure compared to control groups.

Experimental Design

The following table summarizes the experimental design used to assess the biological activity of benzenesulfonamide derivatives:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

The study found that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance over time, indicating its potential interaction with biomolecules involved in cardiovascular regulation .

Anti-inflammatory Properties

In addition to cardiovascular effects, benzenesulfonamide derivatives have been investigated for their anti-inflammatory properties. A notable study identified a series of analogues that inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The compound JC124, a benzenesulfonamide analogue, demonstrated significant inhibitory activity on IL-1β release in vitro.

In Vivo Functional Activities

The following table highlights the inhibitory potency of selected benzenesulfonamide analogues:

CompoundIC50 (μM)
JC1243.25
New Lead 140.55
New Lead 170.42

These findings suggest that modifications to the sulfonamide moiety can enhance the compound's inhibitory activity against inflammatory pathways .

The mechanism by which benzenesulfonamides exert their biological effects is multifaceted. They are known to interact with various enzymes and receptors, modulating their activity. For instance, the binding of these compounds to specific molecular targets can lead to inhibition of cell proliferation, highlighting their potential as anticancer agents .

Case Studies and Research Findings

  • Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers observed that treatment with 4-methyl-N-(3-pyridinylmethylene)- resulted in a marked decrease in perfusion pressure over time when compared to controls and other derivatives.
  • Inflammation Study : A series of benzenesulfonamide analogues were tested for their ability to inhibit IL-1β release in mouse models of inflammation. The results indicated that structural modifications could significantly enhance anti-inflammatory potency.

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